molecular formula C10H14O3S B14727033 Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate CAS No. 5612-71-5

Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate

Cat. No.: B14727033
CAS No.: 5612-71-5
M. Wt: 214.28 g/mol
InChI Key: ZAFOLFUONXXOHD-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate is a thiophene derivative, a class of compounds known for their diverse biological and chemical properties. Thiophene derivatives are widely studied due to their applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate, can be achieved through various methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often employs scalable versions of the above synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2-(propan-2-yl)thiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and ester groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

CAS No.

5612-71-5

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 4-hydroxy-2-propan-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C10H14O3S/c1-4-13-10(12)8-7(11)5-14-9(8)6(2)3/h5-6,11H,4H2,1-3H3

InChI Key

ZAFOLFUONXXOHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1O)C(C)C

Origin of Product

United States

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